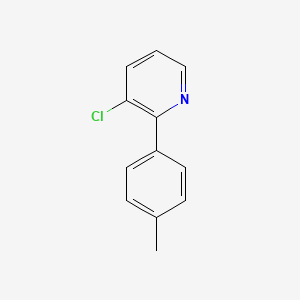

3-Chloro-2-(p-tolyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVQQECGJNOKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(p-tolyl)pyridine typically involves the reaction of 2-(p-tolyl)pyridine with a chlorinating agent. One common method is the chlorination of 2-(p-tolyl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_4\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_3\text{NCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-2-(p-tolyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of 3-chloro-2-(p-carboxyphenyl)pyridine.

Coupling Reactions: Formation of biaryl compounds with various substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Chloro-2-(p-tolyl)pyridine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly as potential antimalarial agents.

Case Study: Antimalarial Activity

A study focused on the optimization of quinoline-4-carboxamide derivatives, which included this compound as a key intermediate. The derivatives exhibited moderate to high potency against Plasmodium falciparum, with some compounds achieving EC50 values below 1 μM. Notably, modifications to the R groups significantly impacted both potency and pharmacokinetic properties, demonstrating the compound's role in developing effective antimalarial agents .

| Compound | EC50 (nM) | Selectivity Index | Remarks |

|---|---|---|---|

| 1 | 120 | >100 | Initial hit with suboptimal properties |

| 2 | <100 | >200 | Optimized for better solubility and stability |

| 3 | <50 | >300 | Best candidate for further development |

Synthetic Applications

The compound is also utilized in various synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.

Palladium-Catalyzed Reactions

Research has demonstrated that this compound can participate in Suzuki-Miyaura coupling reactions, effectively forming biaryl compounds. This reaction showcases its utility as an electrophile in organic synthesis.

Example Reaction:

The coupling of this compound with phenylboronic acid under palladium catalysis yielded high purity products with excellent yields. This method highlights the compound's effectiveness in generating polysubstituted pyridines .

| Reaction Component | Yield (%) |

|---|---|

| This compound + Phenylboronic Acid | 91 |

| Subsequent Coupling Product | 98 |

Environmental Considerations

The development of environmentally friendly protocols for chlorination reactions involving this compound has been explored. Utilizing chloramine-T as a chlorinating agent presents a sustainable approach to modifying this compound without generating hazardous waste .

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a ligand, it can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aryl Substituents

Key Compounds :

- 3-Chloro-2-(3-nitro-4-(trifluoromethoxy)phenyl)pyridine (7e) : Incorporates nitro and trifluoromethoxy groups, resulting in a higher melting point (122.1–124.8°C) due to enhanced intermolecular dipole interactions .

- 3-Chloro-2-(4-(trifluoromethoxy)phenyl)pyridine (7f) : Lower melting point (73.3–75.1°C) compared to 7e, reflecting reduced polarity from the absence of a nitro group .

- 3-Chloro-2-(p-tolyl)pyridine : The para-methyl group in the p-tolyl moiety balances steric bulk and electron-donating effects, likely leading to moderate reactivity in cross-coupling reactions (e.g., with iridium complexes, as in ) .

Table 1: Physical Properties of Selected Pyridine Derivatives

Electronic and Steric Effects

- Electron-Donating Groups (EDGs) : The p-tolyl group in this compound enhances electron density at the pyridine ring, facilitating metal coordination (e.g., in iridium(III) complexes for OLEDs) .

Biologische Aktivität

3-Chloro-2-(p-tolyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring substituted with a para-tolyl group. The presence of the chlorine atom and the aromatic ring contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent research has demonstrated that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Antiproliferative Assays: Studies using MTT assays have shown that similar pyridine derivatives possess selective activity against human liver (HepG-2) and colon (HCT-116) cancer cells, while showing low cytotoxicity towards non-tumor cell lines (BJ-1) .

- Molecular Docking Studies: Molecular docking analyses suggest that these compounds can effectively bind to target proteins associated with cancer cell survival, indicating potential as anticancer agents .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | HCT-116 | TBD | High |

| 3-Cyano-2-thioxopyridine | HepG-2 | TBD | Moderate |

| 5d | MCF-7 | TBD | Low |

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains.

Research Insights:

- Broad Spectrum Activity: Derivatives of pyridine have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in antimicrobial drug development .

- Mechanism of Action: The mechanism underlying the antimicrobial effects is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

- Antitumor Activity in Liver Cancer: A study focused on the synthesis of several pyridine derivatives, including this compound, found promising results in inhibiting HepG-2 cell proliferation. The compound's structural features were linked to its ability to interact with specific protein targets involved in tumor growth .

- Antimicrobial Efficacy: Another investigation into related compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications of the pyridine structure could enhance antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(p-tolyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine derivatives can react with p-tolylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like DMF or THF). Optimization includes adjusting catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), temperature (80-110°C), and reaction time (12-24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The chlorine atom at position 3 deshields adjacent protons, while the p-tolyl group shows aromatic splitting patterns.

- FT-IR : Identify C-Cl stretching (~550-600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the chloro and p-tolyl moieties.

Reference crystallographic data (e.g., X-ray diffraction) to validate structural assignments .

Q. What solvents and conditions are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer : Use polar aprotic solvents (e.g., ethanol, acetone) or mixtures (ethanol/water). Slow cooling from reflux temperature yields needle-like crystals. Purity >98% is achievable with multiple recrystallizations. Monitor melting point (expected ~120-125°C) to confirm consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the p-tolyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl group on the p-tolyl ring increases electron density at the pyridine N-atom, enhancing coordination to metal catalysts. Steric hindrance from the ortho-substituted chlorine and p-tolyl groups may slow reaction kinetics. Use DFT calculations (e.g., Gaussian 09W) to map electron distribution and predict regioselectivity in reactions like Buchwald-Hartwig amination .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Protonation of the pyridine N-atom facilitates nucleophilic attack by water at the 3-Cl position, forming 3-hydroxy-2-(p-tolyl)pyridine.

- Basic Hydrolysis : OH⁻ directly displaces Cl⁻ via SNAr mechanism, with rate dependence on solvent polarity (e.g., DMSO accelerates reaction).

Monitor intermediates using LC-MS and kinetic studies (Arrhenius plots) to validate pathways .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsional conformations. Compare with computational models (e.g., B3LYP/6-311+G(d,p)). For example, the dihedral angle between pyridine and p-tolyl rings typically ranges 15-25°, influenced by packing forces. Use software like OLEX2 for refinement .

Contradiction Analysis

- Synthetic Routes : emphasizes nucleophilic substitution, while highlights cross-coupling. Resolution: Cross-coupling is preferable for regioselectivity, but substitution may suffice for simpler derivatives.

- Crystallographic Data : Minor discrepancies in bond angles (e.g., C-Cl length 1.73 Å vs. 1.75 Å) arise from experimental vs. computational methods. SC-XRD ( ) provides definitive resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.